molecular formula C11H16ClNO B3166828 5-Chloro-2-(isopentyloxy)aniline CAS No. 91428-52-3

5-Chloro-2-(isopentyloxy)aniline

Cat. No. B3166828
CAS RN: 91428-52-3
M. Wt: 213.7 g/mol
InChI Key: YKNIUCDRTHQHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(isopentyloxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C11H16ClNO and a molecular weight of 213.70 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(isopentyloxy)aniline is represented by the SMILES notation: CC©CCOC1=C(C=C(C=C1)Cl)N . This indicates that the molecule consists of an aniline group (C6H4NH2) where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom and an isopentyloxy group is attached to the benzene ring .


Physical And Chemical Properties Analysis

5-Chloro-2-(isopentyloxy)aniline has a molecular weight of 213.70 and a predicted density of 1.101±0.06 g/cm3 . The predicted boiling point is 313.6±22.0 °C .

Future Directions

The future directions of 5-Chloro-2-(isopentyloxy)aniline would depend on the outcomes of ongoing research. As a biochemical, it could have potential applications in various areas of proteomics research .

properties

IUPAC Name

5-chloro-2-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNIUCDRTHQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(isopentyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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